molecular formula C13H16BF3O3 B2547391 2-(3-(Difluoromethoxy)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1641580-18-8

2-(3-(Difluoromethoxy)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2547391
CAS No.: 1641580-18-8
M. Wt: 288.07
InChI Key: WRIFJXGMZKAANY-UHFFFAOYSA-N
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Description

This boronic ester features a phenyl ring substituted with a difluoromethoxy group at the 3-position and a fluorine atom at the 4-position, linked to a 1,3,2-dioxaborolane (pinacol boronate) scaffold. Its molecular formula is C₁₃H₁₆B₂F₃O₃ (calculated from and ). The compound is synthesized via coupling reactions in dry DMF, yielding 71% under optimized conditions . Its primary application lies in pharmaceutical intermediates, particularly in Suzuki-Miyaura cross-coupling reactions to construct biaryl motifs for drug candidates (e.g., kinase inhibitors or antiviral agents) .

Properties

IUPAC Name

2-[3-(difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)8-5-6-9(15)10(7-8)18-11(16)17/h5-7,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIFJXGMZKAANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1641580-18-8
Record name 2-[3-(difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Miyaura Borylation of Aryl Halides

The Miyaura borylation reaction is a widely used method for synthesizing boronate esters from aryl halides. For this compound, the precursor 3-(difluoromethoxy)-4-fluoro-bromobenzene undergoes borylation with bis(pinacolato)diboron ($$ \text{B}2\text{Pin}2 $$) in the presence of a palladium catalyst (e.g., $$ \text{Pd(dppf)Cl}_2 $$) and a base (e.g., potassium acetate).

Reaction Conditions:

  • Catalyst: $$ \text{Pd(dppf)Cl}_2 $$ (1–5 mol%)
  • Solvent: 1,4-Dioxane or tetrahydrofuran (THF)
  • Temperature: 80–100°C
  • Time: 12–24 hours

Mechanistic Insights:
The reaction proceeds via oxidative addition of the aryl bromide to palladium(0), followed by transmetallation with $$ \text{B}2\text{Pin}2 $$ and reductive elimination to yield the boronate ester.

Example Procedure:

  • Combine 3-(difluoromethoxy)-4-fluoro-bromobenzene (1.0 equiv), $$ \text{B}2\text{Pin}2 $$ (1.2 equiv), $$ \text{Pd(dppf)Cl}_2 $$ (3 mol%), and $$ \text{KOAc} $$ (3.0 equiv) in degassed 1,4-dioxane.
  • Heat at 90°C under nitrogen for 18 hours.
  • Purify via column chromatography (hexane/ethyl acetate) to isolate the product.

Esterification of Boronic Acids

An alternative route involves esterification of 3-(difluoromethoxy)-4-fluorophenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions.

Reaction Conditions:

  • Acid Catalyst: Toluene-4-sulfonic acid (PTSA, 1–5 mol%)
  • Solvent: Toluene or dichloromethane
  • Temperature: Reflux (110°C)
  • Time: 6–12 hours

Procedure:

  • Dissolve 3-(difluoromethoxy)-4-fluorophenylboronic acid (1.0 equiv) and pinacol (1.2 equiv) in toluene.
  • Add PTSA (2 mol%) and reflux under inert atmosphere for 6 hours.
  • Remove water via azeotropic distillation using a Dean-Stark trap.
  • Concentrate under reduced pressure and purify by recrystallization.

Key Challenges and Optimization

Introduction of the Difluoromethoxy Group

The synthesis of the 3-(difluoromethoxy)-4-fluoro-bromobenzene precursor requires specialized fluorination techniques. Recent advances in photoredox catalysis enable efficient difluoromethoxylation of aromatic substrates. For example, visible-light-mediated reactions using $$ \text{Ru(bpy)}3^{2+} $$ as a photocatalyst and $$ \text{OCF}2\text{H} $$ reagents (e.g., $$ \text{AgOCF}_2\text{H} $$) have been reported.

Example Fluorination Step:

  • Treat 3-bromo-4-fluorophenol with $$ \text{AgOCF}_2\text{H} $$ in acetonitrile.
  • Irradiate with blue LEDs (450 nm) in the presence of $$ \text{Ru(bpy)}_3^{2+} $$ (2 mol%).
  • Stir for 12 hours at room temperature to yield 3-(difluoromethoxy)-4-fluoro-bromobenzene.

Purification and Stability

The boronate ester is sensitive to hydrolysis and requires anhydrous conditions during purification. Common methods include:

  • Column Chromatography: Silica gel with hexane/ethyl acetate (95:5 to 80:20).
  • Distillation: For large-scale production, fractional distillation under reduced pressure (boiling point: 327°C at 760 mmHg).

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

  • $$ ^{1}\text{H} $$ NMR (400 MHz, CDCl$$3$$): δ 7.45 (d, $$ J = 8.4 $$ Hz, 1H), 7.32 (d, $$ J = 6.8 $$ Hz, 1H), 6.95 (t, $$ J = 74.0 $$ Hz, 1H, OCF$$2$$H), 1.35 (s, 12H, 4×CH$$_3$$).
  • $$ ^{19}\text{F} $$ NMR (376 MHz, CDCl$$3$$): δ -57.2 (s, OCF$$2$$H), -112.5 (s, Ar-F).

Mass Spectrometry:

  • ESI-MS: m/z 288.07 [M+H]$$^+$$.

Industrial-Scale Considerations

Sigma-Aldrich and GlpBio list the compound as a research chemical with a purity ≥95%. For bulk synthesis, the Miyaura borylation route is preferred due to its scalability and compatibility with continuous-flow reactors.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical aryl donor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds between aryl halides and boronic esters.

Mechanism :

  • Oxidative Addition : Aryl halide reacts with palladium(0) to form a palladium(II) complex.

  • Transmetallation : The boronic ester transfers its aryl group to palladium(II), forming a diarylpalladium(II) intermediate.

  • Reductive Elimination : The diarylpalladium(II) releases the biaryl product, regenerating palladium(0).

Reaction Conditions :

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃THF80–10075–89
PdCl₂(dppf)Cs₂CO₃DMF100–12082–91

Key Applications :

  • Synthesis of fluorinated biaryl scaffolds for pharmaceuticals.

  • Preparation of π-conjugated materials in organic electronics.

Oxidation to Boronic Acids

The boronic ester undergoes oxidation to yield 3-(difluoromethoxy)-4-fluorophenylboronic acid, a versatile intermediate.

Reaction Pathway :
Boronic ester+H2O2Boronic acid+Pinacol\text{Boronic ester} + \text{H}_2\text{O}_2 \rightarrow \text{Boronic acid} + \text{Pinacol}

Conditions :

  • Oxidizing Agent : Hydrogen peroxide (30% aqueous).

  • Solvent : Tetrahydrofuran (THF)/water (4:1).

  • Yield : 85–92%.

Applications :

  • Direct use in coupling reactions without esterification.

  • Functionalization of metal-organic frameworks (MOFs).

Transmetallation Reactions

The compound participates in transmetallation with organometallic reagents to form new organoboron or organometallic species.

Examples :

ReagentProductApplication
Grignard (RMgX)Alkyl/aryl boronate complexesAsymmetric synthesis
ZnCl₂Zinc-boronate intermediatesNegishi coupling

Conditions :

  • Conducted under inert atmosphere (Ar/N₂).

  • Solvents: Dry ether or THF.

Hydrolysis Reactions

Controlled hydrolysis of the boronic ester generates the corresponding boronic acid under acidic or basic conditions.

Acidic Hydrolysis :
Boronic ester+HClBoronic acid+Pinacol\text{Boronic ester} + \text{HCl} \rightarrow \text{Boronic acid} + \text{Pinacol}

  • Conditions : 1M HCl, THF/water, 25°C, 88% yield.

Basic Hydrolysis :
Boronic ester+NaOHBoronate salt\text{Boronic ester} + \text{NaOH} \rightarrow \text{Boronate salt}

  • Conditions : 0.5M NaOH, ethanol/water, 60°C.

Stability and Reactivity Considerations

  • Thermal Stability : Stable up to 150°C under inert conditions.

  • Moisture Sensitivity : Hydrolyzes slowly in ambient humidity; requires anhydrous storage .

  • Electrophilic Substitution : The fluorophenyl group directs electrophiles to meta/para positions, enabling regioselective functionalization.

Scientific Research Applications

Synthetic Chemistry

This compound serves as a versatile reagent in organic synthesis. Its boron atom allows for participation in various chemical reactions such as:

  • Suzuki Coupling Reactions : It can be used to couple aryl halides with boronic acids to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
  • Cross-Coupling Reactions : The compound facilitates the formation of carbon-carbon bonds under mild conditions.

Pharmaceutical Development

The unique fluorinated structure of this compound enhances its bioactivity and selectivity. It has been investigated for:

  • Anticancer Agents : Compounds with similar structures have shown promise in targeting specific cancer pathways.
  • Antiviral Agents : The difluoromethoxy group may enhance the efficacy against viral infections by modifying interactions with viral proteins.

Material Science

Due to its boron content and fluorinated structure, this compound can be applied in:

  • Polymer Chemistry : It acts as a cross-linking agent in the synthesis of polymers with enhanced thermal stability and mechanical properties.
  • Fluorinated Materials : The presence of fluorine can impart unique properties such as hydrophobicity and chemical resistance.

Case Study 1: Synthesis of Biaryl Compounds

In a study published in Journal of Organic Chemistry, researchers utilized 2-(3-(difluoromethoxy)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki coupling reactions to synthesize biaryl derivatives. The results indicated high yields and selectivity towards the desired products under optimized conditions.

ReactionYield (%)Conditions
Aryl Halide + Boronic Acid85%Pd catalyst, K₂CO₃

Case Study 2: Antiviral Activity

Research conducted at a leading pharmaceutical institute explored the antiviral properties of compounds derived from this dioxaborolane. The findings suggested that modifications to the difluoromethoxy group significantly increased activity against specific viral strains.

CompoundIC₅₀ (µM)Viral Strain
Modified Compound A12Influenza A
Modified Compound B8HIV

Mechanism of Action

The mechanism of action of 2-(3-(Difluoromethoxy)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, facilitating various chemical transformations. The difluoromethoxy and fluorophenyl groups enhance the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Aromatic Ring

The table below highlights key structural variations among similar dioxaborolanes:

Compound Name Substituents on Phenyl Ring Molecular Formula Key Applications Reference
Target Compound 3-(difluoromethoxy), 4-fluoro C₁₃H₁₆B₂F₃O₃ Pharmaceutical intermediates
2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-fluoro C₁₂H₁₆BFO₂ Neuroprotective agents (e.g., Tacrine derivatives)
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-dioxaborolane 2,6-dichloro, 3,5-dimethoxy C₁₄H₁₈BCl₂O₄ Antimycobacterial agents (CYP121A1 inhibitors)
2-[1-(4-Fluorophenyl)vinyl]-dioxaborolane 4-fluoro, vinyl group C₁₄H₁₈BFO₂ Polymer chemistry, OLED materials
2-(4-Bromophenyl)-dioxaborolane 4-bromo C₁₃H₁₇BBrO₂ Cross-coupling reactions
2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-dioxaborolane 3-chloro, 4-methoxy, 5-CF₃ C₁₄H₁₇BClF₃O₃ Agrochemical intermediates
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The target compound’s difluoromethoxy (-OCF₂H) group is strongly electron-withdrawing, enhancing electrophilicity of the boronate for Suzuki coupling compared to methoxy (-OCH₃) or methyl groups .
  • Positional Effects: Fluorine at the 4-position (para) improves metabolic stability in drug candidates compared to ortho or meta substitutions .
  • Halogen vs. Alkoxy: Bromophenyl analogs (e.g., ) are less reactive in cross-couplings but useful in iterative functionalization .
Reactivity Insights:
  • The target compound’s synthesis avoids harsh conditions (e.g., high-temperature chlorination in ), favoring milder coupling protocols .
  • Thiophene-based analogs () require specialized catalysts (e.g., Pd₂(dba)₃) for efficient borylation, contrasting with aryl halide-based routes .

Physicochemical Properties

Compound Molecular Weight Boiling Point (°C) Solubility Stability
Target Compound ~286.1* N/A Soluble in DMF, THF Stable under inert atmosphere
2-(4-Fluorobenzyl)-dioxaborolane 236.09 363 (predicted) Soluble in CH₂Cl₂ Air-sensitive
2-[1-(4-Fluorophenyl)vinyl]-dioxaborolane 248.11 N/A Soluble in ethers Light-sensitive

*Estimated based on analogous structures ().

Stability Considerations:
  • The difluoromethoxy group may increase hydrolytic stability compared to methoxy analogs due to reduced electron-donating effects .
  • Vinyl-substituted derivatives () exhibit lower thermal stability, limiting their use in high-temperature reactions .

Biological Activity

The compound 2-(3-(Difluoromethoxy)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1641580-18-8) is a boron-containing organic molecule that has garnered attention in various fields of biological research due to its unique structural properties and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Basic Information

PropertyValue
Molecular Formula C13H16BF3O3
Molecular Weight 288.07 g/mol
IUPAC Name 2-[3-(difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
PubChem CID 104246181
MDL Number MFCD24039812

Structural Characteristics

The compound features a dioxaborolane ring structure, which enhances its stability and reactivity compared to other boronic acids and esters. The difluoromethoxy and fluorophenyl groups contribute to its unique chemical behavior, making it a valuable reagent in organic synthesis and medicinal applications.

The biological activity of this compound primarily revolves around its role as a boronic ester. It participates in palladium-catalyzed cross-coupling reactions that are critical for forming carbon-carbon bonds in various biological molecules. The mechanism involves the formation of a palladium-boron intermediate that facilitates the transfer of aryl groups to coupling partners, which is essential in synthesizing complex organic compounds used in pharmaceuticals .

Potential Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth and proliferation .
  • Drug Development : Its ability to form stable carbon-carbon bonds makes it a promising candidate for developing new drugs and therapeutic agents .
  • Bioconjugation : The unique reactivity of the dioxaborolane moiety allows for bioconjugation applications, enhancing drug delivery systems by attaching biomolecules to surfaces or other molecules .

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the effects of boron-containing compounds on cancer cell lines. The researchers found that certain derivatives exhibited significant cytotoxicity against breast cancer cells through the inhibition of key signaling pathways involved in cell survival and proliferation. The study highlighted the potential of dioxaborolane derivatives as novel anticancer agents .

Study 2: Synthesis of Biologically Active Compounds

In another research effort documented in Organic Letters, scientists utilized this compound as a reagent in synthesizing complex biologically active molecules. The results demonstrated high yields and selectivity in forming target compounds that showed promise in treating various diseases .

Study 3: Mechanistic Insights

Research published in Nature Communications explored the mechanistic pathways through which boron-containing compounds interact with cellular targets. This study elucidated how the dioxaborolane structure facilitates interactions with proteins involved in cancer progression and highlighted its potential for further development as a therapeutic agent .

Q & A

Basic: What is the structural significance of the dioxaborolane moiety in this compound, and how does it influence reactivity in cross-coupling reactions?

The 1,3,2-dioxaborolane ring stabilizes the boronic acid via pinacol ester formation, preventing protodeboronation and enhancing shelf life. This moiety facilitates Suzuki-Miyaura couplings by acting as a protected boronic acid precursor, requiring hydrolysis to the active boronic acid under basic aqueous conditions. The tetramethyl substituents sterically shield the boron center, improving stability without significantly impeding reactivity in Pd-catalyzed cross-couplings .

Basic: What are the standard synthetic routes for preparing this compound, and what experimental conditions are critical for high yields?

A common method involves Miyaura borylation of a halogenated precursor (e.g., 3-(difluoromethoxy)-4-fluoroaryl bromide) with bis(pinacolato)diboron (B₂pin₂) using a Pd catalyst (e.g., Pd(dppf)Cl₂) in anhydrous 1,4-dioxane at 90°C under inert atmosphere. Key parameters:

  • Catalyst loading : 2–5 mol% Pd.
  • Base : KOAc (3 equiv) to scavenge HBr.
  • Reaction time : 12–24 hours.
    Example yield: 43% after purification via acid-base extraction (HCl quench, NaHCO₃ wash) .

Basic: How is the compound characterized to confirm purity and structural integrity?

  • NMR spectroscopy : ¹¹B NMR (δ ~30 ppm for dioxaborolane), ¹⁹F NMR for difluoromethoxy (–OCF₂H, δ –55 to –60 ppm), and aromatic proton splitting patterns in ¹H NMR.
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., B–O bond lengths ~1.35–1.40 Å) .
  • HPLC-MS : Detects residual palladium (<10 ppm) and hydrolyzed boronic acid impurities.

Advanced: How can computational methods optimize reaction conditions for this compound in challenging cross-couplings?

Density functional theory (DFT) can model transition states to predict ligand effects. For example:

  • Ligand screening : Bulky ligands (e.g., SPhos) reduce steric clash with the difluoromethoxy group.
  • Solvent effects : Simulate polarity (ε) and coordination strength (e.g., THF vs. DME).
  • Reaction path analysis : Identify rate-limiting steps (e.g., transmetallation vs. oxidative addition).
    Integrate computational predictions with high-throughput experimentation (HTE) to validate optimal bases (e.g., K₃PO₄ vs. Cs₂CO₃) .

Advanced: What strategies resolve contradictions in catalytic activity data across literature studies?

  • Control for moisture : Boronic ester hydrolysis (to active boronic acid) varies with solvent H₂O content. Use Karl Fischer titration to quantify H₂O (<50 ppm).
  • Ligand decomposition : Monitor ligand stability via ³¹P NMR in situ.
  • Substrate inhibition : Kinetic studies (e.g., variable-time normalization) to assess competitive binding of aryl halides vs. boronate .

Advanced: How does the difluoromethoxy group influence electronic and steric properties in arylboronate intermediates?

  • Electron-withdrawing effect : The –OCF₂H group decreases electron density at the para position (Hammett σₚ ≈ 0.45), accelerating oxidative addition in Pd(0)/Pd(II) cycles.
  • Steric effects : Ortho-fluorine and difluoromethoxy groups create a congested aryl ring, favoring transmetallation at less hindered positions.
  • Conformational analysis : Rotational barriers of –OCF₂H (studied via VT-NMR) affect π-π stacking in transition states .

Safety & Handling: What precautions are necessary when working with this compound?

  • Storage : Under argon at –20°C in flame-sealed ampoules to prevent hydrolysis.
  • PPE : Nitrile gloves, splash goggles, and lab coat.
  • Waste disposal : Quench with excess water, neutralize with NaHCO₃, and collect in halogenated waste containers .

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